molecular formula C12H15O3P B12069262 Diallyl phenylphosphonate CAS No. 2948-89-2

Diallyl phenylphosphonate

Cat. No.: B12069262
CAS No.: 2948-89-2
M. Wt: 238.22 g/mol
InChI Key: YSRMRWIQPVDQBV-UHFFFAOYSA-N
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Description

Diallyl phenylphosphonate is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphonate moiety, which is further substituted with two allyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallyl phenylphosphonate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with allyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Another method involves the direct aryloxylation or alkyloxylation of dialkyl phosphonates. This process uses hydroxy compounds to afford mixed phosphonates with good yields and functional group tolerance. The reaction is facilitated by the presence of trifluoromethanesulfonic anhydride (Tf2O) and pyridine, which generate a highly reactive phosphoryl pyridin-1-ium salt intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diallyl phenylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphinite derivatives.

    Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acids and phosphine oxides.

    Reduction: Phosphine and phosphinite derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diallyl phenylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diallyl phenylphosphonate and its derivatives involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding or covalent modification of the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonic acid: Similar structure but lacks the allyl groups.

    Diallyl phosphonate: Similar structure but lacks the phenyl group.

    Triphenyl phosphite: Contains three phenyl groups attached to a phosphorus atom but lacks the allyl groups.

Uniqueness

Diallyl phenylphosphonate is unique due to the presence of both allyl and phenyl groups attached to the phosphonate moietyThe allyl groups provide sites for further functionalization, while the phenyl group enhances the compound’s stability and potential biological activity .

Properties

CAS No.

2948-89-2

Molecular Formula

C12H15O3P

Molecular Weight

238.22 g/mol

IUPAC Name

bis(prop-2-enoxy)phosphorylbenzene

InChI

InChI=1S/C12H15O3P/c1-3-10-14-16(13,15-11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2

InChI Key

YSRMRWIQPVDQBV-UHFFFAOYSA-N

Canonical SMILES

C=CCOP(=O)(C1=CC=CC=C1)OCC=C

Origin of Product

United States

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